VPC32183 is derived from a series of synthetic modifications based on existing chemical scaffolds known to exhibit biological activity. It falls under the classification of small molecule inhibitors, which are crucial in drug design due to their ability to modulate biological processes by interacting with specific proteins or enzymes.
The synthesis of VPC32183 involves several key steps that utilize organic synthesis techniques. The process typically begins with the selection of a suitable precursor compound, which undergoes various reactions such as:
Detailed reaction schemes and conditions (temperature, solvents, catalysts) are essential for reproducibility and optimization of yield.
The molecular structure of VPC32183 can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The compound's three-dimensional conformation plays a critical role in its interaction with target proteins.
VPC32183 participates in several chemical reactions that can be characterized by its reactivity profile:
Understanding these reactions is crucial for optimizing the compound's pharmacokinetic properties.
The mechanism of action for VPC32183 involves its interaction with specific protein targets that play pivotal roles in cellular signaling pathways. By inhibiting these interactions, VPC32183 can modulate downstream effects such as:
Data supporting these mechanisms often come from cell-based assays and animal models, demonstrating the compound's efficacy in reducing tumor growth or modulating immune responses.
VPC32183 exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation strategies for drug delivery.
VPC32183 has potential applications across various scientific domains:
Lysophosphatidic acid (LPA) is a bioactive phospholipid that activates at least six G protein-coupled receptors (LPA1–6), triggering diverse cellular responses including proliferation, migration, and survival. These receptors couple to multiple heterotrimeric G proteins (Gi/o, Gq/11, G12/13), enabling LPA to regulate pathways such as:
Pathologically, dysregulated LPA signaling contributes to:
Table 1: LPA Receptor Subtypes and Pathological Associations
Receptor | Primary G Proteins | Key Pathological Roles |
---|---|---|
LPA1 | Gi/o, Gq, G12/13 | Fibrosis, bone metastasis, neuropathic pain |
LPA2 | Gi/o, Gq, Gs | Radioprotection, intestinal crypt survival |
LPA3 | Gi/o, Gq | Implantation defects, renal injury |
VPC32183 ((S)-Phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridine-2-ylmethoxy)-phenyl]-propyl} ester) is a rationally designed LPA analog featuring:
It exhibits nanomolar antagonism at LPA1 (pKi 7.8) and LPA3 receptors, with >100-fold selectivity over LPA2 and S1P receptors [7] [10]. Mechanistically:
A critical action involves inhibiting lipid phosphate phosphatase 1 (LPP1). By preventing LPP1-catalyzed dephosphorylation of diacylglycerol pyrophosphate (DGPP), VPC32183 suppresses downstream phosphatidic acid-PKC-ERK signaling [1].
Table 2: Molecular Interactions of VPC32183 with LPA Receptors
Target | Binding Affinity | Functional Effects | Cellular Assay Models |
---|---|---|---|
LPA1 | pKi 7.8 | Blocks Ca2+ mobilization, ERK activation | RH7777 cells, osteoclasts |
LPA3 | ~10–100 nM Kd | Antagonizes agonist-induced GTPγS binding | Recombinant receptor systems |
LPP1 | IC50 not reported | Inhibits DGPP dephosphorylation | HEK293 overexpressing LPP1 |
VPC32183 emerged from early 2000s efforts to develop non-lipid LPA receptor modulators. Key milestones:
VPC32183 became a foundational tool compound for:
Table 3: Key Research Applications of VPC32183
Research Area | Major Findings Using VPC32183 | References |
---|---|---|
Bone Biology | LPA1 blockade inhibits NFATc1-mediated osteoclast survival | [6] |
Renal Pathophysiology | LPA3 antagonism protects against ischemic acute kidney injury | [7] [9] |
Cancer Signaling | Confirmed LPA1-driven ERK activation in breast cancer metastasis | [1] [10] |
Lipid Metabolism | Inhibited LPP1-dependent conversion of DGPP to phosphatidic acid | [1] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7